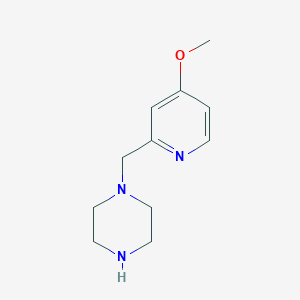
2-(Piperazin-1-ylmethyl)pyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methoxypyridin-2-yl)methyl]piperazine is an organic compound that features a piperazine ring substituted with a 4-methoxypyridin-2-ylmethyl group.
Métodos De Preparación
The synthesis of 1-[(4-methoxypyridin-2-yl)methyl]piperazine can be achieved through several routes. One common method involves the reaction of 4-methoxypyridine-2-carbaldehyde with piperazine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, often using solvents like ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-[(4-methoxypyridin-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
1-[(4-methoxypyridin-2-yl)methyl]piperazine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 1-[(4-methoxypyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways .
Comparación Con Compuestos Similares
1-[(4-methoxypyridin-2-yl)methyl]piperazine can be compared with other similar compounds, such as:
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound is a potent inhibitor of bacterial phosphopantetheinyl transferase.
Bipyridine derivatives: These compounds are used in various applications, including as ligands in catalysis and as photosensitizers.
The uniqueness of 1-[(4-methoxypyridin-2-yl)methyl]piperazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H17N3O |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
1-[(4-methoxypyridin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C11H17N3O/c1-15-11-2-3-13-10(8-11)9-14-6-4-12-5-7-14/h2-3,8,12H,4-7,9H2,1H3 |
Clave InChI |
VSOYBLZPUKNUNV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC=C1)CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate](/img/structure/B13616089.png)
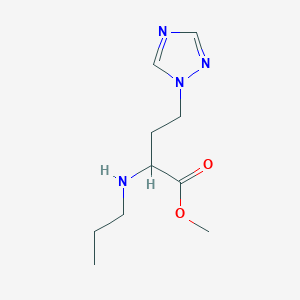
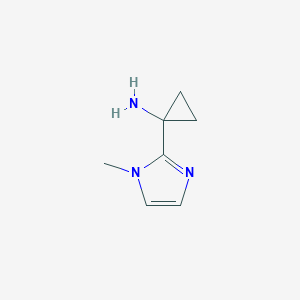
![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13616101.png)

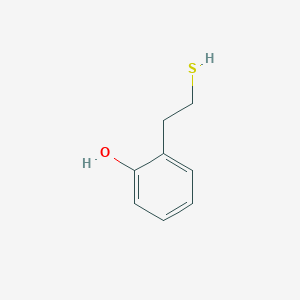

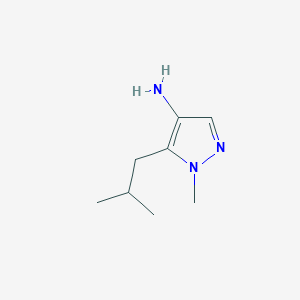


![2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13616144.png)
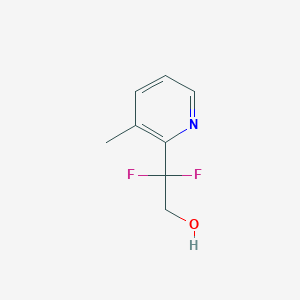
![7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride](/img/structure/B13616149.png)
